Ethyl-1,1-D2-methylamine

Vue d'ensemble

Description

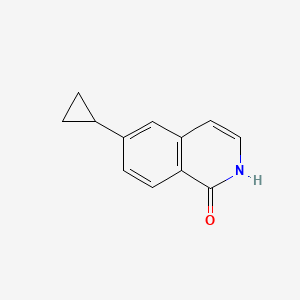

Ethyl-1,1-D2-methylamine is an organic compound that contains nitrogen . It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but with additional properties based on its carbon connectivity .

Molecular Structure Analysis

The molecular formula of this compound is C3H9N . It has an average mass of 59.110 Da and a monoisotopic mass of 59.073498 Da .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis

Amines are among the most demanding analytes in gas chromatography due to their basic properties . They are often volatile and basic substances .Applications De Recherche Scientifique

Corrosion Inhibition

A study on the synthesis and corrosion inhibition efficiency of new ethyl hydrogen phosphonate derivatives highlights the potential of ethyl and methylamine compounds in protecting metals against corrosion. These compounds showed mixed inhibition properties and adhered to the Langmuir isotherm, suggesting their utility in corrosion resistance applications (Djenane et al., 2019).

Photocatalytic Functionalization

Research on the photocatalytic N-methylation of amines over Pd/TiO2 for the functionalization of heterocycles and pharmaceutical intermediates demonstrates the role of ethyl and methylamine derivatives in synthesizing pharmaceuticals and related deuterated drugs. This process allows for the creation of tertiary N-methylamines and ethyl groups under mild conditions, showcasing the importance of these compounds in medicinal chemistry (Wang et al., 2018).

Environmental Studies

A study on the occurrence of aminopolycarboxylates, including ethylenediaminetetraacetic acid (EDTA) and related compounds, in the aquatic environment of Germany underlines the environmental relevance of ethyl and methylamine derivatives. This research provides insights into the pollution levels, behavior, and impacts of these compounds in water sources, highlighting the need for monitoring and management strategies to mitigate their environmental presence (Schmidt et al., 2004).

Material Science

The use of the supercritical antisolvent (SAS) technique for preparing ethyl cellulose/methyl cellulose blends illustrates the application of ethyl and methylamine derivatives in materials science. This method enables the creation of biocompatible polymer blends for drug carriers in controlled delivery systems, offering a way to enhance the solubility of poorly water-soluble molecules (Duarte et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl-1,1-D2-methylamine, also known as N-Ethylmethylamine , is a chemical compound that has been studied for its potential role in inhibiting metastasis in lung cancer . The primary target of this compound is the Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a protein that plays a crucial role in cell adhesion and migration, processes that are critical for cancer metastasis .

Mode of Action

It has been observed that this compound suppresses the expression of nectin2 . This suppression could potentially disrupt the processes of cell adhesion and migration, thereby inhibiting cancer metastasis .

Biochemical Pathways

It is known that nectin2, the target of this compound, is an upstream target of cytoskeletal regulation via src signaling . Therefore, it is plausible that this compound could affect this pathway and its downstream effects.

Result of Action

The suppression of NECTIN2 by this compound could potentially result in the disruption of cell adhesion and migration processes, thereby inhibiting cancer metastasis . This could have significant implications for the treatment of lung cancer, particularly in preventing the spread of cancer cells to other parts of the body .

Analyse Biochimique

Biochemical Properties

Ethyl-1,1-D2-methylamine plays a significant role in biochemical reactions, particularly in the study of amine metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This interaction is crucial for understanding the metabolism of biogenic amines and their role in physiological processes . Additionally, this compound can serve as a substrate for transamination reactions, where it donates its amine group to form new amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular responses. Furthermore, it has been observed to impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. One of the primary mechanisms is the inhibition of monoamine oxidase (MAO), which prevents the breakdown of monoamines and increases their availability in the synaptic cleft . This inhibition can lead to enhanced neurotransmission and altered mood and behavior. Additionally, this compound can activate certain enzymes involved in transamination reactions, facilitating the transfer of amine groups and the synthesis of new amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism, potentially affecting cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. Therefore, it is crucial to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methylamine oxidation pathway and the transamination pathway . In the methylamine oxidation pathway, it is oxidized by monoamine oxidase (MAO) to produce formaldehyde and ammonia . This reaction is essential for the detoxification of methylamine and the regulation of its levels in the body. Additionally, this compound can participate in transamination reactions, where it donates its amine group to form new amino acids, contributing to amino acid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This distribution is crucial for its interaction with different biomolecules and the modulation of cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes involved in energy production and metabolism . Additionally, this compound can be targeted to the nucleus, where it may influence gene expression and cellular responses . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Propriétés

IUPAC Name |

1,1-dideuterio-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

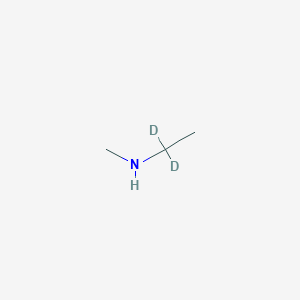

Isomeric SMILES |

[2H]C([2H])(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)

![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)